molecular formula C20H18N2O4 B2721382 N1-(4-(furan-3-yl)benzyl)-N2-(3-methoxyphenyl)oxalamide CAS No. 2034603-31-9

N1-(4-(furan-3-yl)benzyl)-N2-(3-methoxyphenyl)oxalamide

Cat. No. B2721382
CAS RN: 2034603-31-9
M. Wt: 350.374
InChI Key: DCSRZCUUPTYBQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amides and esters containing furan rings can be achieved under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .

Scientific Research Applications

Anticancer and Antiangiogenic Activity

Compounds characterized by the presence of furan and methoxy groups have been evaluated for their anticancer and antiangiogenic activities. For example, certain benzofuran derivatives have shown significant antiproliferative activity against cancer cells, binding to the colchicine site of tubulin, inducing apoptosis, and exhibiting potent vascular disrupting properties both in vitro and in vivo. These compounds inhibited cancer cell growth at nanomolar concentrations, demonstrating potential as anticancer agents due to their effect on vascular endothelial cells (Romagnoli et al., 2015).

Synthesis and Structural Studies

Research has also focused on the synthesis and structural elucidation of compounds containing furan and methoxyphenyl groups. For instance, the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives through a tandem aza-Piancatelli rearrangement/Michael reaction has been reported. This method highlights the efficient formation of these compounds with good yields and high selectivity, emphasizing the versatile chemistry surrounding furan-based compounds (Reddy et al., 2012).

Anti-adipogenic Activity

Furthermore, furan-containing compounds have been investigated for their potential in modulating adipocyte differentiation and inflammatory adipokines production. Specific methoxybenzo[b]furan derivatives have been shown to inhibit adipocyte differentiation and the induction of adipokines like visfatin and resistin in adipocytes. These findings suggest a role for such compounds in addressing obesity-associated inflammatory and metabolic diseases (Sung et al., 2010).

Organized Assemblies and Catalytic Activity

Research into the organized assemblies and catalytic activities of furan- and methoxyphenyl-containing compounds has also been conducted. For example, protonated pyrazole-based ionic salts containing furan units have been synthesized and structurally characterized, providing insight into the interactions and assemblies possible with these compounds (Zheng et al., 2013).

properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-25-18-4-2-3-17(11-18)22-20(24)19(23)21-12-14-5-7-15(8-6-14)16-9-10-26-13-16/h2-11,13H,12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSRZCUUPTYBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-(furan-3-yl)benzyl)-N2-(3-methoxyphenyl)oxalamide

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